molecular formula C8H7F3N2O3 B593865 N-Methyl-2-nitro-4-(trifluoromethoxy)aniline CAS No. 1215206-37-3

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B593865
CAS No.: 1215206-37-3
M. Wt: 236.15
InChI Key: OEMXVJJCFPOMMU-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F3N2O3 It is a derivative of aniline, where the hydrogen atoms on the aniline ring are substituted with a nitro group, a trifluoromethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of N-methylaniline followed by the introduction of the trifluoromethoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethoxy group can be introduced using trifluoromethoxy iodide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: N-Methyl-2-amino-4-(trifluoromethoxy)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-Methyl-2-nitro-4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-nitro-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Nitro-4-(trifluoromethoxy)aniline: Lacks the methyl group on the nitrogen atom.

    2-Nitro-4-(trifluoromethyl)aniline: Similar structure but without the methyl group on the nitrogen atom and with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both the trifluoromethoxy group and the nitro group on the aniline ring, which imparts distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications.

Properties

IUPAC Name

N-methyl-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXVJJCFPOMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682004
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-37-3
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2.22 g of 2-nitro-4-trifluoromethoxyaniline and 20 ml of DMF was added 0.44 g of sodium hydride (60% oily), and the mixture was stirred for 10 minutes under ice cool. To this mixture was added 1.42 g of methyl iodide, then, the mixture was stirred for 1 hour at room temperature. Into the reaction mixture, a saturated ammonium chloride aqueous solution was poured, and the mixture was extracted three times with ethyl acetate. The organic layer was dried over magnesium sulfate, then, concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.80 g of N-methyl-2-nitro-4-trifluoromethoxyaniline.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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